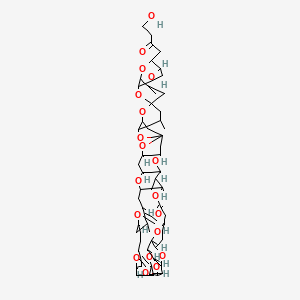

CID 6711990

Description

CID 6711990 is a compound cataloged in PubChem, a public database for chemical structures and biological activities. However, none of the provided evidence sources directly reference this compound, limiting the ability to describe its specific properties or applications. This gap highlights challenges in analyzing compounds without accessible peer-reviewed data. For this comparison, we will focus on structurally and functionally related compounds from the evidence, emphasizing methodologies for analyzing similarities in chemical scaffolds, bioactivity, and applications.

Properties

Molecular Formula |

C61H86O19 |

|---|---|

Molecular Weight |

1123.3 g/mol |

InChI |

InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3/t27-,29?,30?,32?,34?,35?,36?,37?,38+,39+,40?,41?,42?,43+,44?,45+,46?,47?,48+,50+,51+,52?,53?,54?,55+,56?,57?,58?,59+,60+,61+/m1/s1 |

InChI Key |

WVWWZNXKZNACRW-XAWBFGRASA-N |

Isomeric SMILES |

C[C@@H]1CC2CC[C@H]3C(=C)CC(O3)CC[C@]45CC6[C@H](O4)C7C(O6)C(O5)C8[C@@H](O7)CCC(O8)CC(=O)OC9[C@H](CC(C1=C)O2)OC1CC2C(C[C@@]3(O2)C[C@H]2[C@@H](O3)C(C[C@@]3(O2)CC([C@H]2[C@@H](O3)CC(C(O2)CC(=O)CCO)O)C)C)OC1C9C |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |

Synonyms |

IHB cpd isohomohalichondrin B |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: CID 6711990 is primarily obtained from marine sponges, but due to its low natural abundance, synthetic methods have been explored. The synthesis involves complex multi-step processes, including macrolactonization and glycosylation reactions .

Industrial Production Methods: Large-scale production of this compound is challenging due to its intricate structure. Methods such as mariculture, ex situ culture, and cell culture have been evaluated. chemical synthesis and semi-synthesis remain the most feasible approaches for industrial production .

Chemical Reactions Analysis

Types of Reactions: CID 6711990 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

CID 6711990 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying complex natural product synthesis.

Biology: Investigated for its effects on cell cycle regulation and apoptosis.

Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit microtubule assembly.

Mechanism of Action

CID 6711990 exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting GTP binding to tubulin, it prevents microtubule assembly, leading to cell cycle arrest and apoptosis. This mechanism is similar to other anti-tubulin drugs such as vincristine and vinblastine .

Comparison with Similar Compounds

Key Findings :

- Betulinic acid’s carboxyl group enhances its anticancer efficacy compared to betulin, likely due to increased cellular uptake and interaction with molecular targets like topoisomerases .

- 3-O-caffeoyl betulin’s esterification improves aqueous solubility, addressing a major limitation of parent compounds like betulin .

Functional Comparison with Inhibitors

also lists non-betulin inhibitors such as irbesartan (CID 3749) and troglitazone (CID 5591), which share functional similarities (e.g., substrate competition) with triterpenoids.

| Compound | Target | Mechanism | Structural Features |

|---|---|---|---|

| Betulinic Acid | Mitochondrial permeability | Induces apoptosis via Bcl-2 inhibition | Triterpenoid with carboxyl group |

| Irbesartan | Angiotensin II receptor | Competitive antagonist | Biphenyl-tetrazole moiety |

| Troglitazone | PPAR-γ receptor | Agonist for insulin sensitization | Thiazolidinedione ring |

Contrasts :

- Selectivity : Betulinic acid targets mitochondrial pathways, while irbesartan and troglitazone act on membrane receptors.

- Scaffold Diversity: Triterpenoids (e.g., betulinic acid) rely on hydrophobic interactions, whereas troglitazone’s thiazolidinedione ring enables polar binding .

Methodological Framework for Comparative Analysis

When direct data for CID 6711990 is unavailable, comparisons rely on:

Structural Overlays : 3D alignment (as in Figure 8, ) to identify conserved motifs.

QSAR Modeling : Predicting bioactivity using logP, solubility, and hydrogen-bonding capacity (e.g., betulinic acid’s logP = 7.5 vs. troglitazone’s logP = 5.2) .

Synthetic Accessibility : Modifications like esterification (e.g., 3-O-caffeoyl betulin) improve drug-likeness, a strategy applicable to unexplored CIDs .

Q & A

How can I formulate a focused research question for studying CID 6711990?

A robust research question should align with frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population : What biological systems or chemical interactions are relevant to this compound?

- Intervention : What experimental conditions (e.g., concentration, temperature) will be tested?

- Outcome : What measurable properties (e.g., solubility, reactivity) are under investigation? Avoid vague terms and ensure the question is testable through empirical methods . Refine the question iteratively by reviewing literature gaps and aligning with hypotheses .

Q. What are key considerations for designing experiments involving this compound?

- Hypothesis Testing : Clearly define independent/dependent variables (e.g., catalytic activity under varying pH).

- Reproducibility : Document synthesis protocols, purity validation methods (e.g., NMR, HPLC), and environmental controls .

- Data Collection : Use standardized instruments (e.g., spectrophotometers) and calibrate equipment to minimize error . Pre-test experimental setups using pilot studies to identify logistical constraints .

Q. How should I conduct a literature review specific to this compound?

- Keyword Strategy : Combine terms like "this compound synthesis," "structural analogs," and "mechanistic studies" with Boolean operators (AND/OR) in databases like PubMed or SciFinder .

- Source Evaluation : Prioritize peer-reviewed journals over preprints. Use citation tracking tools (e.g., Google Scholar’s "Cited by") to identify seminal works .

- Synthesis : Organize findings thematically (e.g., physicochemical properties, biological activity) to highlight research gaps .

Advanced Research Questions

Q. How do I resolve contradictions in experimental data for this compound?

- Identify Principal Contradictions : Determine if discrepancies arise from methodological differences (e.g., solvent purity, reaction time) or intrinsic compound behavior (e.g., polymorphism) .

- Statistical Analysis : Apply tests (e.g., ANOVA, t-tests) to assess if variations are significant. Use sensitivity analysis to evaluate the impact of outlier datasets .

- Replicate Studies : Compare results under identical conditions to isolate variables causing contradictions .

Q. What advanced methodologies are suitable for studying this compound’s mechanism of action?

- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to map biochemical pathways influenced by this compound. Use bioinformatics tools (e.g., KEGG pathway analysis) for cross-disciplinary insights .

- Computational Modeling : Employ density functional theory (DFT) or molecular dynamics simulations to predict interaction sites and energetics .

- In Situ Characterization : Utilize techniques like cryo-EM or X-ray crystallography to observe structural changes in real time .

Q. How can I assess the practical vs. statistical significance of this compound’s properties?

- Effect Size Calculation : Use metrics like Cohen’s d to determine if observed differences (e.g., binding affinity) are meaningful beyond statistical thresholds .

- Contextual Relevance : Evaluate whether results align with therapeutic or industrial benchmarks (e.g., IC50 values compared to known inhibitors) .

- Limitations Reporting : Acknowledge constraints such as sample size or assay sensitivity in the discussion section to contextualize findings .

Methodological Resources

- Data Management : Track experiments using electronic lab notebooks (ELNs) and version-control systems (e.g., Git) to ensure traceability .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity. Cite all third-party data sources to avoid plagiarism .

- Peer Review Preparation : Structure manuscripts using IMRaD (Introduction, Methods, Results, Discussion) and include raw data in supplementary materials for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.